3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid
Description
Structural Characteristics and Nomenclature
This compound represents a sophisticated example of substituted arylboronic acid chemistry, featuring a complex substitution pattern that incorporates multiple functional groups within a single molecular framework. The compound possesses the molecular formula C13H11BBrFO3 with a corresponding molecular weight of 324.94 grams per mole. The Chemical Abstracts Service registry number for this compound is 849052-22-8, providing unambiguous identification within chemical databases.
The structural architecture of this compound can be systematically analyzed through its constituent components. The core phenylboronic acid framework serves as the fundamental scaffold, bearing the characteristic boron atom bonded to two hydroxyl groups in the ortho position relative to the phenyl ring. This boronic acid functionality exhibits the typical trigonal planar geometry around the boron center, consistent with sp2 hybridization and the presence of a vacant p-orbital that confers Lewis acid properties.
The substitution pattern introduces significant complexity through the presence of a bromine atom at the 3-position of the phenyl ring and a 4-fluorobenzyloxy group at the 2-position. The benzyloxy substituent creates an ether linkage connecting the primary phenyl ring to a secondary benzene ring that bears a fluorine atom in the para position. This arrangement results in a molecular structure where the dihedral angle between the two aromatic rings measures approximately 14.8 degrees, indicating a relatively planar overall conformation that facilitates π-π interactions.
The SMILES notation for this compound is represented as Fc1ccc(cc1)COc1c(Br)cccc1B(O)O, which provides a linear encoding of the molecular connectivity. This notation clearly delineates the fluorine substitution on the benzyl ring, the ether linkage, the bromine substitution, and the boronic acid functionality. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, describing the compound as 3-bromo-2-[(4-fluorophenyl)methoxy]phenylboronic acid.
Crystallographic analysis reveals that the compound adopts a monoclinic crystal system with space group P21/c. The crystal structure demonstrates that one of the hydroxyl groups attached to boron participates in intramolecular hydrogen bonding with the ether oxygen atom, forming a five-membered ring that stabilizes the molecular conformation. The second hydroxyl group engages in intermolecular hydrogen bonding, leading to the formation of centrosymmetric dimers in the solid state.
Position within Boronic Acid Derivatives
This compound occupies a distinctive position within the broader classification of organoboron compounds, specifically as a member of the arylboronic acid subfamily. Boronic acids constitute a fundamental class of organoboron compounds characterized by the presence of a carbon-boron bond and two hydroxyl groups attached to the boron atom. These compounds are distinguished from their naturally occurring counterparts by their entirely synthetic origin, as boronic acids are not found in biological systems.
The classification system for boronic acids typically organizes these compounds according to the nature of their organic substituents, resulting in categories such as alkylboronic acids, alkenylboronic acids, alkynylboronic acids, and arylboronic acids. Within the arylboronic acid category, this compound represents a highly functionalized derivative that incorporates multiple substituents on the aromatic ring system. This level of substitution places it among the more complex members of the arylboronic acid family, distinguishing it from simpler compounds such as phenylboronic acid itself.
The compound's position within boronic acid chemistry is further defined by its potential for participation in cross-coupling reactions, particularly the Suzuki reaction. In these transformations, the boronic acid functionality serves as a nucleophilic partner that can transfer its organic substituent to a palladium catalyst through transmetalation. The presence of the bromine substituent in this compound creates an interesting dual functionality, as brominated aromatic compounds can also serve as electrophilic partners in palladium-catalyzed coupling reactions.
Research demonstrates that boronic acids with electron-withdrawing substituents, such as halogens, often exhibit altered reactivity profiles compared to their unsubstituted counterparts. The bromine atom in the 3-position of this compound introduces electron-withdrawing effects that can influence both the acidity of the boronic acid group and its susceptibility to protodeboronation, an undesired side reaction that can compete with productive coupling processes. The fluorinated benzyloxy substituent further modulates the electronic properties of the molecule, potentially affecting its binding affinity for various reaction partners.
Comparative analysis with related compounds reveals that boronic acids containing halogen substituents generally exhibit enhanced stability toward protodeboronation when the halogen is positioned ortho to the boronic acid group. However, the meta-brominated pattern in this compound represents a different substitution regime that may influence its chemical behavior in unique ways. The benzyloxy substituent at the ortho position introduces steric considerations that can affect the accessibility of the boronic acid functionality to potential reaction partners.
Historical Development of Substituted Phenylboronic Acids
The historical development of substituted phenylboronic acids traces its origins to the pioneering work of the late 19th century, when fundamental organoboron chemistry was first established. The earliest investigations into boronic acid chemistry began with Edward Frankland's documentation of ethylboronic acid preparation in 1860, marking the initial foray into organoboron chemistry. This foundational work established the basic principles that would later enable the development of more complex substituted derivatives.
The specific advancement toward phenylboronic acid derivatives commenced with the work of Michaelis and Becker in 1880, who first reported the preparation of benzeneboronic acid through the thermal reaction of boron trichloride with diphenyl mercury. Their methodology involved heating these reagents at 180-200°C in sealed reaction vessels, yielding benzeneboronyl dichloride as an intermediate that readily hydrolyzed to produce benzeneboronic acid. This early synthetic approach, while limited in scope and practicality, demonstrated the feasibility of creating carbon-boron bonds in aromatic systems.
The development of more practical synthetic methodologies emerged in 1909 with the introduction of the classical synthesis employing Grignard reagents and trialkyl borates. This approach represented a significant advancement in synthetic accessibility, as it provided a more reliable and scalable route to phenylboronic acid derivatives. The reaction between phenylmagnesium bromide and trimethyl borate, followed by hydrolysis, became the standard method for phenylboronic acid preparation and established the foundation for synthesizing substituted derivatives.
| Historical Milestone | Year | Researcher(s) | Contribution |
|---|---|---|---|
| First organoboron compound | 1860 | Frankland | Ethylboronic acid preparation |
| First phenylboronic acid | 1880 | Michaelis & Becker | Benzeneboronic acid synthesis |
| Grignard-based synthesis | 1909 | Classical method | Practical synthetic route |
| Modern cross-coupling | 1979 | Suzuki | Nobel Prize-winning methodology |
The evolution toward more complex substituted phenylboronic acids gained momentum throughout the 20th century as synthetic organic chemistry advanced and the utility of these compounds in various applications became apparent. Early observations by Michaelis and Becker noted the antimicrobial properties of phenylboronic acid while demonstrating its relative safety toward higher organisms. These findings suggested potential applications beyond purely synthetic chemistry and contributed to continued interest in boronic acid derivatives.
The modern era of substituted phenylboronic acid chemistry was revolutionized by the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction first reported in 1979. This breakthrough methodology transformed boronic acids from laboratory curiosities into essential building blocks for organic synthesis, pharmaceutical chemistry, and materials science. The Suzuki reaction's broad substrate scope and mild reaction conditions made it particularly attractive for the preparation of complex molecular architectures, driving demand for increasingly sophisticated boronic acid derivatives.
The development of highly substituted phenylboronic acids such as this compound represents the culmination of these historical advances in synthetic methodology and mechanistic understanding. Modern synthetic approaches to such complex derivatives typically employ advanced techniques including directed ortho-metalation, transition metal-catalyzed borylation, and selective functionalization strategies. These methodologies enable the precise placement of multiple functional groups on the aromatic ring while maintaining the integrity of the boronic acid functionality.
Properties
IUPAC Name |
[3-bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-12-3-1-2-11(14(17)18)13(12)19-8-9-4-6-10(16)7-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGFWOJETYFVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Br)OCC2=CC=C(C=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70584584 | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849052-22-8 | |
| Record name | B-[3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849052-22-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Bromo-2-[(4-fluorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70584584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid typically involves the reaction of 3-bromo-2-hydroxyphenylboronic acid with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale Suzuki-Miyaura coupling reactions. These reactions are known for their efficiency and scalability, making them suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., DMF, toluene).
Conditions: Elevated temperatures (80-100°C), inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemical Synthesis
1. Suzuki-Miyaura Cross-Coupling Reaction:
One of the primary applications of boronic acids, including 3-bromo-2-(4'-fluorobenzyloxy)phenylboronic acid, is in the Suzuki-Miyaura cross-coupling reaction. This reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it a cornerstone technique in organic synthesis. The presence of the bromine atom in this compound enhances its reactivity as an electrophile, facilitating the coupling with various nucleophiles .
2. Functionalization of Aromatic Compounds:
The compound can also be utilized for the functionalization of aromatic compounds. The fluorobenzyl ether moiety provides a versatile handle for further chemical modifications, allowing for the introduction of different functional groups through nucleophilic substitution reactions . This versatility is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.
1. Anticancer Properties:
Recent studies have indicated that boronic acids exhibit significant biological activity, particularly against cancer cells. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, it has been shown to inhibit certain kinases that are overexpressed in various cancers, thus providing a pathway for developing targeted cancer therapies .
2. Drug Development:
this compound serves as a building block in the synthesis of novel drug candidates. Its ability to form stable complexes with biomolecules makes it a valuable component in drug design strategies aimed at enhancing bioavailability and specificity .
Case Studies
1. Case Study on Anticancer Activity:
In a study published by RSC Publishing, researchers explored the effects of various boronic acids on cancer cell lines. The findings suggested that compounds similar to this compound exhibited potent antiproliferative activity against breast and lung cancer cells. The mechanism was attributed to the inhibition of cell cycle progression and induction of apoptosis .
2. Synthesis of Biologically Active Compounds:
Another research effort focused on synthesizing derivatives of this compound with enhanced biological activity. By modifying the fluorobenzyl group, researchers were able to create compounds with improved selectivity towards specific cancer cell lines while reducing off-target effects .
Mechanism of Action
The mechanism of action of 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Electronic Effects
Substituent Position and Electronic Influence
- 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid : The electron-withdrawing bromo (σₚ = +0.86) and 4-fluoro (σₚ = +0.06) groups enhance the electrophilicity of the boron atom, facilitating transmetallation in cross-coupling reactions. The fluorobenzyloxy group also introduces moderate steric hindrance .
- 2-Fluoro-4-methylphenylboronic acid (): A methyl group at the 4-position (σₚ = -0.17) donates electrons, counteracting the electron-withdrawing fluoro substituent, leading to lower yields (e.g., 70–77% in biphenyl synthesis) compared to stronger electron-withdrawing analogs .
Steric Considerations
- 3-Bromo-5-methyl-2-(4'-fluorobenzyloxy)phenylboronic acid (BB-8054, CAS: 849062-41-5): An additional methyl group at the 5-position introduces steric bulk, which may reduce reactivity in sterically demanding reactions .
Reactivity in Cross-Coupling Reactions
Data from Suzuki-Miyaura reactions highlight substituent-dependent yields (Table 1):
The target compound achieves competitive yields (84%) compared to simpler analogs, but methoxy-substituted derivatives (e.g., 3,5-dimethoxyphenylboronic acid) show superior conversions due to enhanced electron donation, stabilizing the Pd intermediate .
Solubility and Stability
- Solubility: Phenylboronic acids exhibit high solubility in ethers and ketones (e.g., acetone, dipropyl ether) . The fluorobenzyloxy group in the target compound likely improves solubility in polar aprotic solvents compared to non-functionalized analogs. However, pinacol esters of boronic acids (e.g., pinacol ester of phenylboronic acid) demonstrate superior solubility in hydrocarbons due to reduced polarity .
- Stability : Electron-withdrawing substituents like bromo and fluoro mitigate protodeboronation, a common degradation pathway for boronic acids. This contrasts with electron-rich analogs (e.g., 4-methoxyphenylboronic acid), which are more prone to decomposition under acidic conditions .
Biological Activity
3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including data tables and case studies.
This compound is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes boronic acids valuable in various biological applications, including drug design and development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Boronic acids often interact with serine proteases and other enzymes, leading to inhibition of their activity. For instance, they can affect enzymes involved in metabolic pathways, potentially altering cellular functions.
- Cell Signaling Modulation : The compound may influence key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. By modulating these pathways, it can impact gene expression and cellular metabolism.
- Apoptosis Induction : In certain cancer cell lines, this compound has been observed to induce apoptosis, thus inhibiting tumor growth.
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. In vitro experiments demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. Table 1 summarizes the results from these studies.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung cancer) | 15 | Apoptosis induction |
| MCF-7 (Breast cancer) | 20 | Cell cycle arrest |
| HeLa (Cervical cancer) | 10 | Inhibition of proliferation |
Table 1: Anticancer activity of this compound against various cancer cell lines.
Antimicrobial Activity
The compound's antimicrobial properties were also evaluated. It demonstrated moderate activity against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are presented in Table 2.
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Escherichia coli | 50 | Bacteriostatic |
| Staphylococcus aureus | 30 | Bactericidal |
| Candida albicans | 40 | Fungistatic |
Table 2: Antimicrobial activity of this compound.
Case Studies
- In Vivo Efficacy : A study conducted on murine models showed that administration of the compound at low doses resulted in a significant reduction in tumor size compared to control groups. The study highlighted the importance of dosage in achieving therapeutic effects without inducing toxicity.
- Metabolic Stability : Research indicated that the compound is relatively stable under physiological conditions but may undergo metabolic transformations via cytochrome P450 enzymes. This metabolic pathway could influence its pharmacokinetic profile and overall efficacy in vivo .
Q & A
Q. What are the common synthetic routes for preparing 3-Bromo-2-(4'-fluorobenzyloxy)phenylboronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) to couple aryl halides with boronic acid derivatives. A two-step approach is often employed:
- Step 1: Bromination and functionalization of the phenyl ring with a fluorobenzyloxy group.
- Step 2: Introduction of the boronic acid moiety via coupling with a boronic ester under basic conditions (e.g., Na₂CO₃) in a solvent like THF or dioxane . Key quality checks include NMR to confirm regioselectivity and HPLC to assess purity.
Q. How does solubility impact experimental design for this compound?
Solubility varies significantly with solvent choice. Polar aprotic solvents (e.g., THF, acetone) are optimal for coupling reactions due to moderate-to-high solubility of phenylboronic acid derivatives. Hydrocarbon solvents (e.g., hexane) should be avoided due to poor solubility . Pre-screening solubility in solvents like chloroform or 3-pentanone is recommended for recrystallization protocols .
Q. What safety precautions are critical when handling this compound?
Refer to OSHA-compliant safety guidelines:
- Storage: Keep at 0–6°C in airtight containers to prevent hydrolysis .
- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- First Aid: For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult a physician immediately .
Advanced Research Questions
Q. How can reaction conditions be optimized for cross-coupling efficiency?
Systematic optimization involves:
- Ligand Screening: Bulky ligands (e.g., SPhos) enhance palladium catalyst stability and reduce homocoupling byproducts .
- Base Selection: Strong bases (e.g., K₃PO₄) improve boronic acid activation but may promote protodeboronation. Weak bases (e.g., NaHCO₃) balance reactivity and stability .
- Temperature: Mild heating (60–80°C) accelerates coupling while minimizing decomposition. Monitor via TLC or GC-MS .
Q. How to reconcile discrepancies between computational and experimental structural data?
Discrepancies in bond lengths or conformations (e.g., boronic acid group geometry) can arise from:
- DFT Limitations: Basis set choice (e.g., B3LYP/6-311++G**) may underestimate steric effects.
- Experimental Constraints: XRD data may reflect crystal packing forces absent in gas-phase DFT models . Validate computational predictions with spectroscopic data (e.g., IR for B–O vibrations, XRD for crystal structure) .
Q. What electronic effects do substituents (Br, F, benzyloxy) have on reactivity?
- Bromine: Electron-withdrawing effect enhances electrophilicity of the aryl ring, facilitating nucleophilic substitution in cross-couplings.
- Fluorine: Ortho/para-directing and mildly deactivating, stabilizing intermediates via resonance.
- Benzyloxy Group: Electron-donating effect may reduce boronic acid Lewis acidity, requiring stronger bases for activation . DFT studies (e.g., Mulliken charge analysis) quantify these effects .
Q. What purification strategies address byproducts in large-scale synthesis?
- Chromatography: Use silica gel with gradient elution (hexane:EtOAc) to separate boronic acid derivatives from halogenated byproducts.
- Recrystallization: Leverage solubility differences in ethers (e.g., dipropyl ether) for high-purity crystals .
- Acid-Base Extraction: Boronic acids form water-soluble anions under basic conditions (pH > 10), enabling separation from neutral impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
